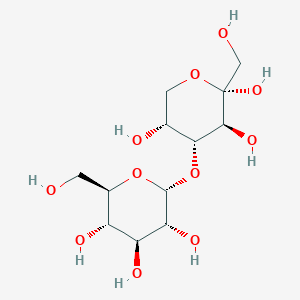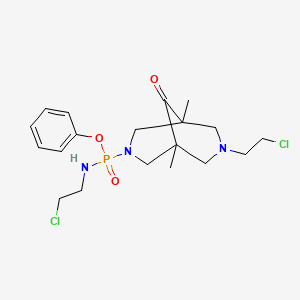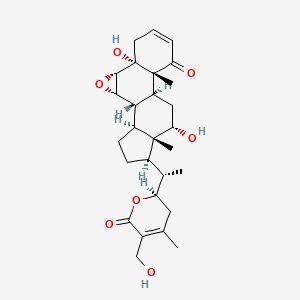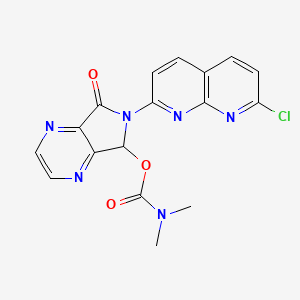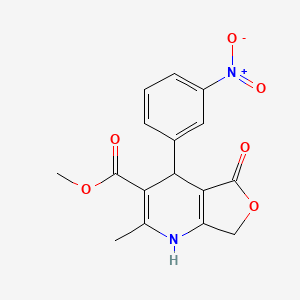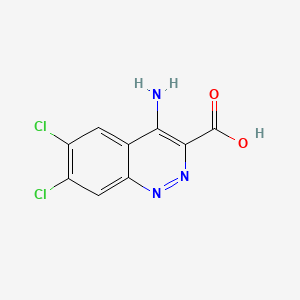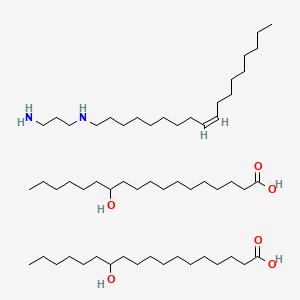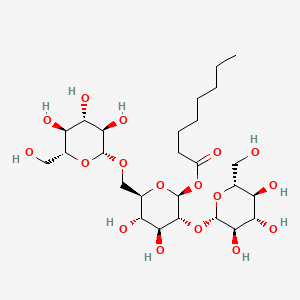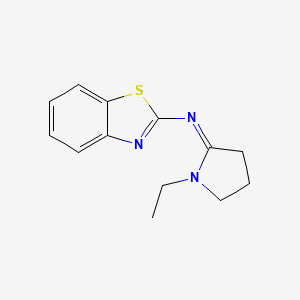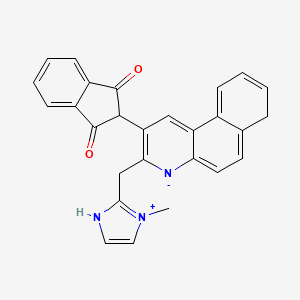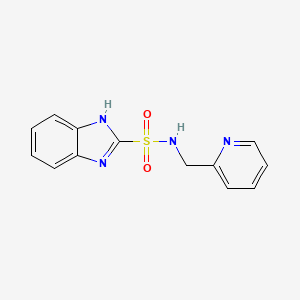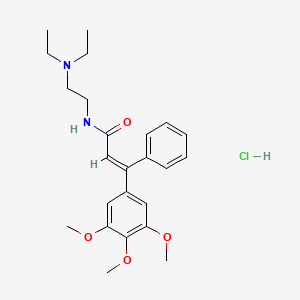
N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is known for its unique chemical structure, which includes a diethylamino group, a phenyl group, and a trimethoxyphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include diethylamine, phenylacetic acid, and trimethoxybenzaldehyde. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diethylamino)ethyl)benzamide
- N-(2-(Diethylamino)ethyl)phenylacetamide
- N-(2-(Diethylamino)ethyl)(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of other complex molecules .
Properties
CAS No. |
93777-59-4 |
|---|---|
Molecular Formula |
C24H33ClN2O4 |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
(E)-N-[2-(diethylamino)ethyl]-3-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O4.ClH/c1-6-26(7-2)14-13-25-23(27)17-20(18-11-9-8-10-12-18)19-15-21(28-3)24(30-5)22(16-19)29-4;/h8-12,15-17H,6-7,13-14H2,1-5H3,(H,25,27);1H/b20-17+; |
InChI Key |
JLOSSKANLCFRPV-SJEOTZHBSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)/C=C(\C1=CC=CC=C1)/C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Canonical SMILES |
CCN(CC)CCNC(=O)C=C(C1=CC=CC=C1)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


